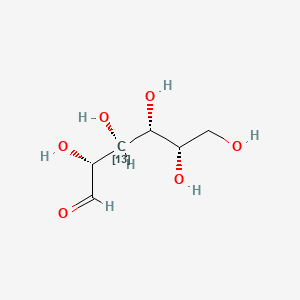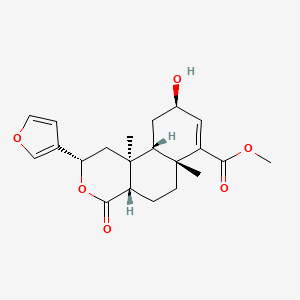
MP-Ala-Ala-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MP-Ala-Ala-PAB is a cleavable antibody-drug conjugate (ADC) linker. It is used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
MP-Ala-Ala-PAB is synthesized through a series of chemical reactions. The synthesis typically involves the use of Fmoc-Ala-Ala-PAB as a starting material. The compound is then subjected to various reaction conditions to achieve the desired product. The specific details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to meet regulatory standards for pharmaceutical production. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MP-Ala-Ala-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing for the release of the cytotoxic drug upon reaching the target cells.
Substitution Reactions: These reactions are involved in the synthesis of the compound, where specific functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Fmoc-Ala-Ala-PAB: A starting material for the synthesis.
Solvents: Such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and reaction medium.
Major Products Formed
The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of an antibody linked to a cytotoxic drug through the this compound linker .
Scientific Research Applications
MP-Ala-Ala-PAB has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Studied for its role in targeted cancer therapies and its ability to selectively deliver cytotoxic drugs to cancer cells.
Medicine: Investigated for its potential in treating various types of cancer by improving the efficacy and reducing the side effects of chemotherapy.
Mechanism of Action
The mechanism of action of MP-Ala-Ala-PAB involves its role as a cleavable linker in antibody-drug conjugates. The compound links an antibody to a cytotoxic drug, allowing the drug to be selectively delivered to cancer cells. Upon binding to the target cell surface, the antibody-drug conjugate is internalized by endocytosis and processed in the lysosome, where the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells .
Comparison with Similar Compounds
MP-Ala-Ala-PAB is unique compared to other similar compounds due to its specific design as a cleavable linker for antibody-drug conjugates. Similar compounds include:
Fmoc-Ala-Ala-PAB: A precursor used in the synthesis of this compound.
Other ADC Linkers: Such as disulfide cleavable linkers, acid cleavable linkers, and protease cleavable linkers, each with different cleavage mechanisms and applications.
Properties
Molecular Formula |
C20H24N4O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1 |
InChI Key |
CMKUVUSGEFKDLV-STQMWFEESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)


![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)




